

Application Notes and Protocols for the Analytical Characterization of Tos-PEG5-Boc

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Compound of Interest

Compound Name: Tos-PEG5-Boc

Cat. No.: B611436

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of **Tos-PEG5-Boc**, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1][2][3] The following protocols detail the experimental procedures for confirming the identity, purity, and structural integrity of this reagent.

Overview of Tos-PEG5-Boc

Tos-PEG5-Boc, with the chemical formula $C_{22}H_{37}NO_9S$ and a molecular weight of approximately 491.6 g/mol, is a polyethylene glycol (PEG) linker featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other.[4] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine allows for subsequent deprotection and conjugation.[4][5][6] The five PEG units enhance the solubility and pharmacokinetic properties of the final conjugate.[4][5]

Key Properties:

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₇ NO ₉ S	[4]
Molecular Weight	491.6	[4]
Purity (Typical)	≥95%	[4][7]
Solubility	DMSO, DCM, DMF	[4]
Storage	-20°C	[4]

Analytical Methods and Protocols

Accurate characterization of **Tos-PEG5-Boc** is crucial for ensuring the quality and reproducibility of subsequent synthetic steps. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

¹H NMR Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) is a powerful technique for confirming the chemical structure of **Tos-PEG5-Boc** by identifying the characteristic chemical shifts and splitting patterns of its protons.

Expected ¹H NMR Data:

The following table summarizes the expected chemical shifts for the key protons of **Tos-PEG5-Boc** in CDCl₃. [7]

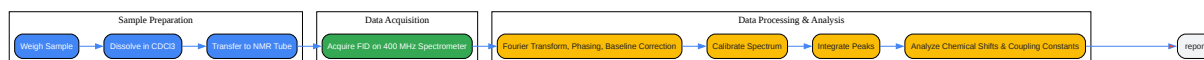
Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
7.80	d, J = 8.4 Hz	2H	Aromatic protons of the tosyl group
7.35	d, J = 8.0 Hz	2H	Aromatic protons of the tosyl group
3.55–3.65	m	20H	PEG5 methylene protons
1.44	s	9H	Boc group methyl protons

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Tos-PEG5-Boc** sample.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a clean and dry 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - Solvent: CDCl_3
 - Temperature: 25°C
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Pulse Angle: 30-45°
 - Spectral Width: -2 to 12 ppm

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the spectrum by setting the residual CDCl_3 peak to 7.26 ppm.
 - Integrate all peaks and compare the integral ratios to the expected values.
 - Analyze the chemical shifts and coupling constants to confirm the structure.

Workflow for ^1H NMR Analysis



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Caption: Workflow for ^1H NMR characterization of **Tos-PEG5-Boc**.

HPLC for Purity Assessment

HPLC is used to determine the purity of the **Tos-PEG5-Boc** sample by separating it from any impurities. A reversed-phase column is typically used for this analysis.

Expected HPLC Data:

A successful analysis should yield a major peak corresponding to **Tos-PEG5-Boc** with a purity of $\geq 95\%$.^[7]

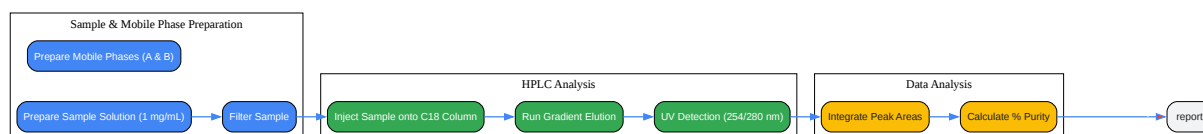
Parameter	Condition
Column	Phenomenex Luna C18 (or equivalent)
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient	A time-dependent gradient from a lower to a higher percentage of Acetonitrile. A typical gradient could be 25-53% B over 8 minutes. ^[7]
Detection	UV at 254 nm and 280 nm

Experimental Protocol: Analytical HPLC

- Sample Preparation:
 - Prepare a stock solution of **Tos-PEG5-Boc** in acetonitrile or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
 - Filter the sample solution through a 0.22 µm syringe filter before injection.
- HPLC System and Conditions:
 - Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 mm × 4.6 mm, 5 µm).
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 25°C.
 - UV Detector Wavelength: 254 nm and 280 nm.

- Gradient Program:
 - 0-1 min: 25% B
 - 1-9 min: 25% to 53% B
 - 9-10 min: 53% to 95% B
 - 10-12 min: 95% B
 - 12-13 min: 95% to 25% B
 - 13-15 min: 25% B
- Data Analysis:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity of the main peak as a percentage of the total peak area.

Workflow for HPLC Purity Analysis



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Caption: Workflow for HPLC purity assessment of **Tos-PEG5-Boc**.

LC-MS for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the molecular weight of **Tos-PEG5-Boc**.

Expected Mass Spectrometry Data:

The expected mass-to-charge ratios (m/z) for the protonated molecule and its sodium adduct are provided in the table below.^[7]

Ion	Expected m/z
$[M+H]^+$	664.4
$[M+Na]^+$	686.4

Note: The provided m/z values in the reference appear to be for a related but different PEG-ylated compound. Based on the molecular formula $C_{22}H_{37}NO_9S$ for **Tos-PEG5-Boc** (MW = 491.6), the expected m/z values are:

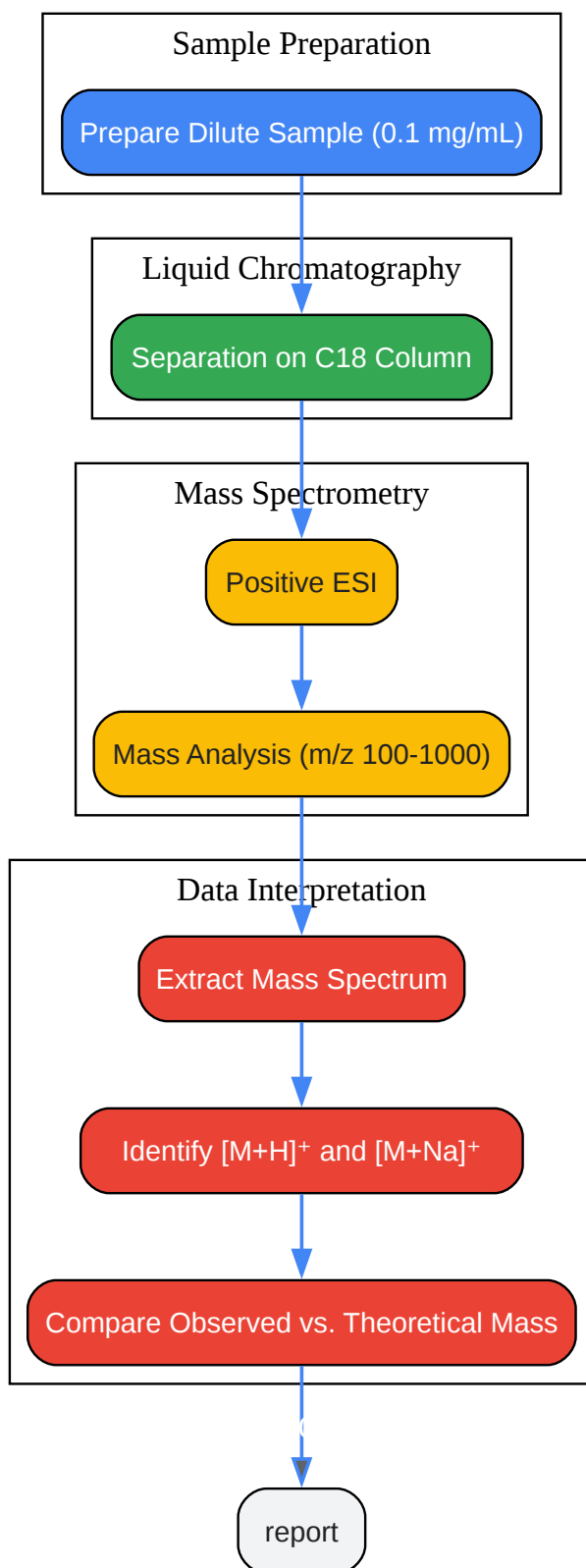
Ion	Expected m/z (for MW 491.6)
$[M+H]^+$	492.6
$[M+Na]^+$	514.6

Experimental Protocol: LC-MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of **Tos-PEG5-Boc** in acetonitrile or methanol at a concentration of approximately 0.1 mg/mL.
- LC-MS System and Conditions:
 - LC System: Use the same or a similar HPLC method as described in section 2.2 to achieve separation before mass analysis.
 - Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-1000.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-30 V.
- Source Temperature: 120-150°C.
- Desolvation Temperature: 300-350°C.
- Data Analysis:
 - Extract the mass spectrum for the main chromatographic peak.
 - Identify the m/z values corresponding to the protonated molecule ($[M+H]^+$) and the sodium adduct ($[M+Na]^+$).
 - Compare the observed m/z values with the calculated theoretical values.

Logical Flow for LC-MS Analysis



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Caption: Logical flow for molecular weight confirmation of **Tos-PEG5-Boc** by LC-MS.

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